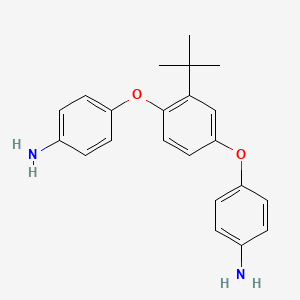

1,4-Bis(4-aminophenoxy)-2-tert-butylbenzene

Description

Propriétés

Numéro CAS |

146247-61-2 |

|---|---|

Formule moléculaire |

C22H24N2O2 |

Poids moléculaire |

348.4 g/mol |

Nom IUPAC |

4-[4-(4-aminophenoxy)-3-tert-butylphenoxy]aniline |

InChI |

InChI=1S/C22H24N2O2/c1-22(2,3)20-14-19(25-17-8-4-15(23)5-9-17)12-13-21(20)26-18-10-6-16(24)7-11-18/h4-14H,23-24H2,1-3H3 |

Clé InChI |

URUOZJKXQGKJQQ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C1=C(C=CC(=C1)OC2=CC=C(C=C2)N)OC3=CC=C(C=C3)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,4-Bis(4-aminophenoxy)-2-tert-butylbenzene can be synthesized through a multi-step process involving the following key steps:

Nitration: The starting material, 1,4-dihydroxy-2-tert-butylbenzene, undergoes nitration to introduce nitro groups at the para positions relative to the hydroxyl groups.

Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Etherification: The resulting diamine is then reacted with 4-fluoronitrobenzene in the presence of a base such as potassium carbonate to form the desired this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by purification steps such as recrystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Bis(4-aminophenoxy)-2-tert-butylbenzene undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like nitric acid.

Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas and palladium on carbon.

Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides to form amides.

Common Reagents and Conditions

Oxidation: Nitric acid, sulfuric acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Acyl chlorides, bases like potassium carbonate.

Major Products

Oxidation: 1,4-Bis(4-nitrophenoxy)-2-tert-butylbenzene.

Reduction: this compound.

Substitution: Amides and other substituted derivatives.

Applications De Recherche Scientifique

Applications in Materials Science

-

Polymer Synthesis

- Polyimides: 1,4-Bis(4-aminophenoxy)-2-tert-butylbenzene is utilized in the synthesis of polyimides due to its ability to enhance thermal stability and mechanical properties. A study demonstrated that polyimides derived from this compound exhibited low dielectric constants and high solubility in organic solvents, making them suitable for electronic applications .

- Curing Agents: The compound serves as a curing agent in epoxy resins, improving their thermal and mechanical properties. It facilitates cross-linking, leading to enhanced performance in high-temperature applications.

- Nanocomposites

Biological Applications

-

Anticancer Activity

- Preliminary studies suggest that derivatives of this compound exhibit anticancer properties. The compound's structure allows it to interact with biological targets, potentially inhibiting cancer cell proliferation. Further research is needed to fully elucidate its mechanisms of action and therapeutic potential .

- Drug Delivery Systems

Environmental Applications

- Pollutant Adsorption

Case Studies

Mécanisme D'action

The mechanism of action of 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene primarily involves its ability to form strong covalent bonds with other molecules, leading to the formation of stable polymers. The amino groups on the compound can react with various electrophiles, enabling the formation of polyimides and other high-performance materials. The tert-butyl group provides steric hindrance, enhancing the thermal stability and mechanical properties of the resulting polymers .

Comparaison Avec Des Composés Similaires

Table 1: Comparison of BATB with Similar Diamine Monomers

Key Differentiators

Solubility and Processability

Thermal Stability

- BATB-based polyimides show superior oxidative stability compared to TPE-Q derivatives. For example, SDPA-BATB polyimides retain >90% mass at 500°C, whereas TPE-Q analogues degrade faster above 450°C .

- The tert-butyl group also reduces moisture absorption (<0.5% vs. ~1.2% for TPE-Q polymers), critical for electronic applications .

Mechanical Properties

- BATB polyimides exhibit higher tensile strength (122–208 MPa) than TPE-Q-based polymers (typically <150 MPa), attributed to the tert-butyl group’s steric hindrance, which prevents chain slippage .

- 1,3-BAPB-derived polyimides, with meta-substitution, show lower tensile modulus (1.5–2.0 GPa) due to reduced chain alignment .

Case Study: Crystallinity and Film Formation

- BATB polyimides are predominantly amorphous due to random substituent distribution, resulting in transparent, flexible films .

- In contrast, TPE-Q polyimides exhibit slight crystallinity (XRD peaks at 15–25° 2θ) when processed via thermal imidization, reducing optical clarity .

- 1,3-BAPB polyimides crystallize rapidly from the melt (DSC exotherms at 280–300°C), enabling melt processing—a limitation for BATB polymers .

Application-Specific Performance

Activité Biologique

1,4-Bis(4-aminophenoxy)-2-tert-butylbenzene, a compound with significant potential in polymer chemistry, has been the subject of various studies focusing on its biological activity and applications. This article explores its synthesis, biological properties, and implications in material science and biomedical applications.

Synthesis and Characterization

The compound is synthesized through nucleophilic aromatic substitution reactions involving 4-aminophenol derivatives. The presence of the tert-butyl group enhances solubility and thermal stability, making it suitable for high-performance applications. The synthesis pathway typically involves the following steps:

- Preparation of 4-Aminophenol : This serves as the starting material.

- Nucleophilic Substitution : Reaction with appropriate electrophiles to form the bis(4-aminophenoxy) structure.

- Purification : Techniques such as recrystallization or chromatography to isolate the desired compound.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of its polymeric forms.

Antimicrobial Properties

Studies have shown that polyimides derived from this compound possess antimicrobial properties. For instance, polyimides synthesized from this compound demonstrated effective inhibition against several bacterial strains. This is attributed to the structural characteristics that allow interaction with microbial cell membranes.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines indicate that while some derivatives exhibit low toxicity, others show significant cytotoxic effects. The balance between bioactivity and biocompatibility is crucial for applications in drug delivery systems.

Case Studies

- Polyimide Membranes for Gas Separation :

- Antibacterial Coatings :

Research Findings

A summary of key findings related to the biological activity of this compound is presented in the table below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.